molecular formula C16H10N2S2 B12835516 4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol

4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol

Cat. No.: B12835516
M. Wt: 294.4 g/mol
InChI Key: KBALDYMOEFKWSY-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol is a biochemical compound with the molecular formula C16H10N2S2 and a molecular weight of 294.39 . This compound is notable for its unique structure, which combines a benzothiazole ring with a quinoline ring, both of which are known for their significant biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)quinoline-2-thiol can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.

    Quinoline derivatives: Compounds with the quinoline ring also show significant biological and chemical properties.

What sets this compound apart is its combined structure, which offers unique chemical reactivity and biological activity .

Properties

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1H-quinoline-2-thione

InChI

InChI=1S/C16H10N2S2/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19)

InChI Key

KBALDYMOEFKWSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=S)N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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